molecular formula C17H26N2O3 B1333382 tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 306934-84-9

tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B1333382
CAS No.: 306934-84-9
M. Wt: 306.4 g/mol
InChI Key: ZSUFBKHEFBKBDJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate is a synthetic organic compound that belongs to the class of tetrahydropyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a tetrahydropyridine ring, and a 4-methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the tetrahydropyridine ring, followed by the introduction of the tert-butyl ester group and the 4-methoxyaniline moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent product quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate include other tetrahydropyridine derivatives and compounds with similar functional groups, such as:

  • Tert-butyl 4-(4-hydroxyanilino)tetrahydro-1(2H)-pyridinecarboxylate
  • Tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate
  • Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methoxyaniline moiety, in particular, may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical transformations.

Properties

IUPAC Name

tert-butyl 4-(4-methoxyanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-14(10-12-19)18-13-5-7-15(21-4)8-6-13/h5-8,14,18H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUFBKHEFBKBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379817
Record name tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-84-9
Record name tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (116 g) and p-anisidine (68.3 g) were condensed in the same manner as described in Preparation Example 37 to give the title compound.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
68.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using general procedure A, 4-methoxyphenylamine (246 mg, 2.00 mmol) and 1-Boc-4-piperidone (418 mg, 2.10 mmol) gave 4-(4-methoxy-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow oil (612 mg, 100%).
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step Two

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